Azumolene (sodium)

Solubility Formulation Malignant Hyperthermia

Dantrolene's poor aqueous solubility creates formulation bottlenecks for in vitro calcium signaling studies and in vivo MH crisis reversal models. Azumolene sodium directly resolves this limitation. • 30-fold greater water solubility than dantrolene, enabling rapid IV administration and aqueous in vitro protocols. • Equipotent RyR1 inhibition in vitro; suppresses spontaneous Ca²⁺ spark frequency with EC₅₀ of 0.25 µM without altering channel open time. • Terminates halothane-induced malignant hyperthermia crises in MHS swine at 2 mg/kg IV, with full correction of respiratory acidosis. Supplied with comprehensive QC documentation for immediate research deployment.

Molecular Formula C13H9BrN4NaO3
Molecular Weight 372.13 g/mol
Cat. No. B12374770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzumolene (sodium)
Molecular FormulaC13H9BrN4NaO3
Molecular Weight372.13 g/mol
Structural Identifiers
SMILESC1C(=O)NC(=O)N1N=CC2=NC=C(O2)C3=CC=C(C=C3)Br.[Na]
InChIInChI=1S/C13H9BrN4O3.Na/c14-9-3-1-8(2-4-9)10-5-15-12(21-10)6-16-18-7-11(19)17-13(18)20;/h1-6H,7H2,(H,17,19,20);/b16-6+;
InChIKeyLPJVYINOPBXWDB-FPUQOWELSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azumolene Sodium: High-Solubility RyR1 Modulator


Azumolene sodium (EU4093) is a water-soluble analog of dantrolene sodium, distinguished by the substitution of a para-bromo phenyl group for the para-nitro phenyl group found in dantrolene [1][2]. This structural modification confers approximately 30-fold greater aqueous solubility while maintaining equipotent inhibition of pharmacologically induced skeletal muscle contractures [1][3]. Azumolene acts as a ryanodine receptor (RyR1) modulator, inhibiting calcium release from the sarcoplasmic reticulum of skeletal muscle fibers without altering channel open time [4].

Azumolene Sodium vs. Dantrolene: Substitution Limitations


While azumolene and dantrolene exhibit equipotent inhibition of RyR1-mediated calcium release in vitro, their differential physicochemical properties and in vivo behavior preclude simple interchange. Azumolene sodium's approximately 30-fold greater water solubility directly addresses the clinical formulation challenges associated with dantrolene's poor aqueous solubility [1]. This solubility differential translates to distinct pharmacokinetic profiles and route-specific potencies: in vivo, dantrolene is approximately twice as potent as azumolene when administered by any route, whereas both drugs are equipotent in vitro [2]. Furthermore, azumolene exhibits a distinct functional profile on intrafusal muscle, demonstrating an appreciable depressant action at high stimulation frequencies where dantrolene shows only minimal relaxant effects [3]. These non-interchangeable characteristics carry direct implications for experimental design, formulation development, and therapeutic application, making azumolene sodium the preferred selection for studies requiring aqueous formulation or investigations into frequency-dependent muscle relaxation.

Azumolene Sodium: Head-to-Head Evidence Comparison


Aqueous Solubility Advantage

Azumolene sodium exhibits approximately 30-fold higher water solubility compared to the prototype dantrolene sodium, a difference that addresses the clinical formulation difficulties associated with dantrolene's poor aqueous solubility [1][2].

Solubility Formulation Malignant Hyperthermia

In Vitro Equipotency in Muscle Contracture Inhibition

Azumolene sodium demonstrates equipotent inhibition of muscle contractures compared to dantrolene sodium across multiple in vitro assays. In mouse extensor digitorum longus and soleus muscles, azumolene inhibited twitches with IC50 values of 2.8 ± 0.8 µM and 2.4 ± 0.6 µM, respectively, while dantrolene sodium yielded IC50 values of 1.6 ± 0.4 µM and 3.5 ± 1.2 µM, with no statistically significant difference [1]. Similarly, azumolene (6 µmol/L) was equipotent with dantrolene in inhibiting hypercontractility induced by 3% halothane, 2 mmol/L caffeine, and 80 mmol/L KCl in malignant hyperpyrexia-susceptible porcine skeletal muscle [2].

In Vitro Pharmacology Muscle Contracture Calcium Release

In Vivo Potency Differential

In vivo studies reveal a consistent potency differential between the two compounds. In the anesthetized, curarized rat gastrocnemius preparation, dantrolene was approximately twice as potent as azumolene when administered by intravenous, intraperitoneal, or intraduodenal routes [1]. This contrasts with their equipotency observed in vitro, suggesting that factors such as absorption, distribution, metabolism, or excretion differentially affect the two compounds in whole-animal systems.

In Vivo Pharmacology Bioavailability Muscle Relaxant

Intrafusal Muscle Relaxation at High Frequencies

In the intact rat soleus preparation, EU4093 (azumolene sodium) at a near-maximal dose of 20 mg/kg reduced twitch amplitude to 31.9% of control, compared to dantrolene sodium which reduced twitch amplitude to 31.3% at a dose of 5 mg/kg [1]. Notably, the most significant difference between the two drugs was observed in their effects on intrafusal muscle contraction: azumolene sodium produced an appreciable depressant action at high stimulation frequencies at which dantrolene sodium had only a minimal relaxant effect [1].

Intrafusal Muscle Muscle Spindle Frequency-Dependent Relaxation

Store-Operated Calcium Entry Inhibition

Azumolene sodium inhibits a component of store-operated calcium entry (SOCE) that is coupled to activation of the skeletal muscle ryanodine receptor (RyR1) by caffeine and ryanodine, whereas the SOCE component induced by thapsigargin is not affected [1]. At a concentration of 20 µM, azumolene produced a 70% reduction in SOCE in myotubes [1]. This selective inhibition distinguishes between two mechanisms of cellular signaling to SOCE in skeletal muscle—one coupled to and one independent of RyR1 [1].

SOCE Calcium Signaling RyR1 Myotubes

Ca2+ Spark Suppression via RyR1 Gating

In permeabilized frog skeletal muscle fibers, application of 0.0001 to 10 µM azumolene suppressed the frequency of spontaneous Ca2+ sparks in a dose-dependent manner with an EC50 of 0.25 µM and a Hill coefficient of 1.44 [1]. Azumolene decreased the likelihood of Ca2+ release channel openings that initiate Ca2+ sparks without causing systematic dose-dependent effects on spark properties such as aggregate open time [1]. This mechanism—suppression of opening rate without alteration of open time—was also observed in a DP4 peptide model that mimics malignant hyperthermia-associated RyR1 modifications [1].

Calcium Sparks RyR1 Gating Excitation-Contraction Coupling

Azumolene Sodium: Research Applications & Procurement


Malignant Hyperthermia Crisis Reversal

Azumolene sodium's 30-fold higher water solubility compared to dantrolene enables rapid intravenous administration for MH crisis reversal in susceptible swine models [1][2]. Studies demonstrate that MHS pigs treated with azumolene (2 mg/kg IV) survived halothane/succinylcholine-induced crises with attenuation of clinical signs, including correction of respiratory acidosis (pH 7.30 ± 0.10 vs. crisis pH 7.16 ± 0.02) and recovery of normal muscle tone and cardiac rhythm [1]. Azumolene terminates MH episodes in all tested animals when triggered by halothane inhalation [2].

In Vitro Muscle Contracture & Calcium Signaling

For in vitro studies where aqueous solubility is a limiting factor, azumolene sodium provides equipotent RyR1 inhibition to dantrolene without the formulation challenges associated with dantrolene's poor water solubility [1][2]. Researchers can utilize azumolene at concentrations of 6 µmol/L to inhibit hypercontractility induced by halothane, caffeine, or KCl in MH-susceptible muscle preparations [2], or at 20 µM to achieve 70% reduction in SOCE in myotube studies [3].

RyR1 Gating & Calcium Spark Analysis

Azumolene sodium suppresses spontaneous Ca2+ spark frequency in permeabilized skeletal muscle fibers with an EC50 of 0.25 µM and Hill coefficient of 1.44, without altering spark properties such as aggregate open time [1]. This selective effect on channel opening rate makes azumolene a valuable tool for dissecting RyR1 gating mechanisms in excitation-contraction coupling research, including studies utilizing DP4 peptide models that mimic malignant hyperthermia-associated RyR1 modifications [1].

Formulation Development for Systemic Absorption

Patents describe methods for achieving systemic administration of azumolene by delivering the drug to the intestines without gastric exposure, enabling enhanced systemic absorption [1][2]. Azumolene's solubility advantage and in vivo potency profile (approximately half the potency of dantrolene across all routes) [3] provide a platform for formulation development studies aimed at optimizing bioavailability and therapeutic index for potential clinical applications in MH or muscle spasticity.

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